Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
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Overview
Description
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes a chloro-substituted aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 4-chloro-2-methylaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in assays to investigate enzyme activity or protein-ligand interactions .
Medicine
In medicine, [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: A precursor in the synthesis of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride.
2,4-Dimethylaniline: Another aniline derivative with similar chemical properties.
Uniqueness
Its chloro-substituted aniline moiety and diethylazanium chloride group contribute to its distinct chemical behavior and versatility in various fields .
Properties
CAS No. |
77966-47-3 |
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Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-7-6-11(14)8-10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI Key |
KWYBNBKSNVYAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Cl)C.[Cl-] |
Origin of Product |
United States |
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